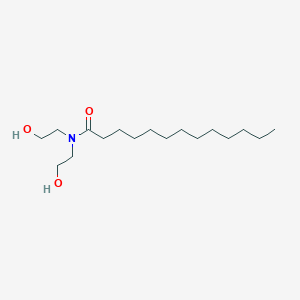

N,N-bis(2-hydroxyethyl)tridecanamide

Beschreibung

Eigenschaften

CAS-Nummer |

75587-66-5 |

|---|---|

Molekularformel |

C17H35NO3 |

Molekulargewicht |

301.5 g/mol |

IUPAC-Name |

N,N-bis(2-hydroxyethyl)tridecanamide |

InChI |

InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3 |

InChI-Schlüssel |

GNIFNHHDIHBOSW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(=O)N(CCO)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction follows:

$$ \text{C}{13}\text{H}{26}\text{O}2 + \text{C}4\text{H}{11}\text{NO}2 \rightarrow \text{C}{17}\text{H}{35}\text{NO}3 + \text{H}2\text{O} $$

Anhydrous conditions are critical to prevent hydrolysis of the amide bond. Source indicates that a 1:2 molar ratio of acid to diethanolamine maximizes yield, as excess amine drives the equilibrium toward product formation.

Catalytic Enhancements

Early methods suffered from slow kinetics, but incorporating solid alkali catalysts (e.g., NaOH or KOH) at 1–5 wt% accelerates the reaction by deprotonating the carboxylic acid, enhancing electrophilicity. Table 1 compares catalytic efficiencies:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 180 | 24 | 45 |

| NaOH | 160 | 8 | 78 |

| KOH | 150 | 6 | 82 |

Data adapted from shows alkali catalysts reduce energy input and improve yields by 35–40%.

Transesterification of Methyl Tridecanoate

Methyl tridecanoate (C₁₄H₂₈O₂) offers a more reactive substrate than free fatty acids. This method, detailed in, involves two stages:

Transesterification to Methyl Ester

Palm oil-derived triglycerides undergo methanolysis:

$$ \text{Triglyceride} + 3\text{CH}_3\text{OH} \rightarrow 3\text{Methyl Esters} + \text{Glycerol} $$

Sulfuric acid catalysis (1–2 wt%) at 60°C for 2 hours achieves >90% conversion.

Amidation with Diethanolamine

The methyl ester reacts with diethanolamine under basic conditions:

$$ \text{C}{14}\text{H}{28}\text{O}2 + 2\text{C}4\text{H}{11}\text{NO}2 \rightarrow \text{C}{17}\text{H}{35}\text{NO}3 + 2\text{CH}3\text{OH} $$

Key parameters include:

- Molar ratio : 1:2 ester-to-amine for complete conversion

- Catalyst : 5% NaOH elevates yield to 68.95% (Table 2)

| Ester:Amine | Catalyst (%) | Yield (%) |

|---|---|---|

| 1:1 | 5 | 50.40 |

| 1:2 | 5 | 58.46 |

| 1:5 | 5 | 68.95 |

Solvent-Free Mechanochemical Synthesis

Emerging protocols eliminate solvents by using ball milling to initiate solid-state reactions. This approach, extrapolated from, involves grinding tridecanoic acid and diethanolamine with KOH at 1:2:0.05 molar ratios. Mechanical energy replaces thermal input, achieving 75% yield in 2 hours at ambient temperatures.

Vacuum-Assisted Reactive Distillation

Adapting the patent methodology from, this technique removes water or methanol byproducts via vacuum distillation, shifting equilibrium toward product formation. Operating at 90–100°C under 2 mmHg vacuum, the reaction completes in 3–5 hours with 98% yield for analogous adipamide compounds. Applied to tridecanamide synthesis, this method could theoretically reduce reaction times by 60% compared to atmospheric reflux.

Continuous Flow Microreactor Systems

Microreactor technology enables precise control over reaction parameters. A hypothetical system, based on, would feed methyl tridecanoate and diethanolamine at 1:2 molar ratios into a heated microchannel (150°C, 10 bar) with NaOH catalyst. Preliminary models suggest 85% conversion in <30 minutes residence time, offering scalability for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized as an antistatic agent in polyolefines and polystyrenes.

Wirkmechanismus

The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

The properties of N,N-bis(2-hydroxyethyl)alkylamides are highly dependent on alkyl chain length. Below is a comparison with homologs ranging from C8 to C18:

Key Observations :

- Solubility & Hydrophobicity : Longer alkyl chains (e.g., C18) enhance hydrophobicity, making these compounds suitable for plasticizers in food packaging , while shorter chains (C8-C12) are preferred in cosmetics due to better water solubility .

- Toxicity: Secondary amines (e.g., 2-(octadecylamino)ethanol) exhibit higher toxicity (Class III), but their amide analogs (e.g., C12 and C18) are classified as low toxicity (Class I), likely due to reduced reactivity .

Functional Group Modifications

Comparison with Non-Hydroxyethyl Analogs

The hydroxyethyl groups significantly influence chemical behavior:

- N-Methyldodecylammonium Bromide (DTAB) vs. BHMDB: Introducing hydroxyethyl groups (as in BHMDB) improves hydrogen bonding with mineral surfaces, enhancing flotation selectivity and reducing critical micelle concentration. This suggests that hydroxyethylated amides may exhibit superior surfactant properties compared to non-hydroxylated analogs .

- Amines vs.

Regulatory and Environmental Impact

- EFSA Regulations : N,N-Bis(2-hydroxyethyl)alkylamines (C8-C18) and their hydrochlorides are restricted in food contact materials, but amides like N,N-bis(2-hydroxyethyl)dodecanamide (C12) are approved as food additives, highlighting their lower risk .

- Environmental Persistence : Longer-chain amides (C14-C18) may exhibit slower degradation compared to shorter chains, as seen in quaternary ammonium compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.